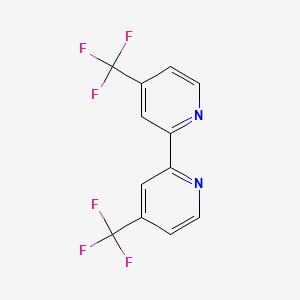

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

Descripción general

Descripción

2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- is a fluorinated bipyridine derivative with the molecular formula C12H6F6N2 and a molecular weight of 292.18 g/mol . This compound is known for its use as a ligand in various metal complexes, particularly in photocatalysis and phosphorescent organic light-emitting diodes (OLEDs) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4,4’-dibromo-2,2’-bipyridine using a copper-mediated reaction . The reaction conditions often include the use of copper(I) iodide as a catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.

Reduction: Reduction reactions can modify the bipyridine core, affecting its electronic properties.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce partially or fully reduced bipyridine derivatives .

Aplicaciones Científicas De Investigación

Catalysis

Role as a Ligand

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine is primarily used as a ligand in catalytic processes, particularly in transition metal complexes. It enhances the efficiency of reactions such as cross-coupling reactions, where it stabilizes metal centers and facilitates electron transfer.

Case Study: Hydrogen Evolution Catalysis

Research has demonstrated that complexes of this compound with rhodium show improved catalytic activity for hydrogen evolution reactions. The substitution of ligands influences the efficiency and mechanism of these catalysts .

Material Science

Development of Advanced Materials

This compound is utilized in creating advanced materials due to its electronic properties. It contributes to the development of polymers and coatings that exhibit enhanced durability and performance.

Photovoltaic Applications

In dye-sensitized solar cells (DSSCs), this compound has been shown to improve photoconversion efficiency by stabilizing the highest occupied molecular orbital (HOMO). This stabilization leads to an increase in efficiency up to 34% .

Pharmaceutical Research

Drug Development Potential

The compound is being explored for its potential in pharmaceutical applications, particularly in designing therapeutic agents that target specific biological pathways. Its ability to form stable complexes with metal ions can be leveraged in drug design.

Case Study: Lanthanoid Complexes

Studies have shown that lanthanoid-based complexes utilizing this ligand exhibit luminescent properties suitable for bioimaging applications . These complexes can serve as probes for tracking biological processes in real-time.

Environmental Science

Detection of Pollutants

In environmental science, this compound aids in detecting and analyzing environmental pollutants. Its application in analytical chemistry allows for sensitive detection methods, such as fluorescence spectroscopy.

Analytical Chemistry

Development of Analytical Methods

The compound is also significant in analytical chemistry for developing sensitive detection methods. Its properties facilitate the detection of trace amounts of substances within complex mixtures.

Case Study: NMR Probes

The use of this compound in NMR spectroscopy has been highlighted for its ability to provide high-resolution signals from fluorine nuclei, which is beneficial for studying molecular interactions .

Mecanismo De Acción

The mechanism by which 2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- exerts its effects is primarily through its role as a ligand. The nitrogen atoms in the bipyridine core coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic and photochemical processes, influencing molecular targets and pathways such as electron transfer and energy conversion .

Comparación Con Compuestos Similares

Similar Compounds

2,2’-Bipyridine: The parent compound without trifluoromethyl groups.

4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of trifluoromethyl groups.

4,4’-Dimethoxy-2,2’-bipyridine: A derivative with methoxy groups.

5,5’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at different positions.

Uniqueness

2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- is unique due to the presence of trifluoromethyl groups, which enhance its electron-withdrawing properties. This modification significantly affects the compound’s reactivity and stability, making it particularly useful in photocatalysis and other advanced applications .

Actividad Biológica

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine (BTB) is a bipyridine derivative characterized by the presence of two trifluoromethyl groups at the 4-position of each pyridine ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its unique electronic properties and potential biological activities. This article explores the biological activity of BTB, highlighting its mechanisms, applications, and relevant research findings.

- Chemical Formula : C12H6F6N2

- Molecular Weight : 292.18 g/mol

- CAS Number : 142946-79-0

The structure of BTB contributes to its reactivity and interaction with biological systems. The trifluoromethyl groups enhance the electron-withdrawing capacity, which can influence the compound's interaction with various biological targets.

Biological Activity Overview

Research indicates that BTB exhibits a range of biological activities, including:

- Antimicrobial Properties : Compounds containing bipyridine scaffolds, including BTB, have demonstrated antimicrobial activity against various pathogens. Studies suggest that these compounds can inhibit bacterial growth through interference with cellular processes .

- Antitumor Activity : BTB and related bipyridine derivatives have shown promise in cancer therapy. They may exert their effects by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

- Enzyme Inhibition : BTB acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications .

The biological activity of BTB is primarily attributed to its ability to interact with metal ions and biological macromolecules. Key mechanisms include:

- Coordination Chemistry : BTB can form stable complexes with transition metals, enhancing its potential as a catalyst in biological reactions or as a therapeutic agent . For example, its coordination with nickel(II) centers has been studied for radical capture processes .

- Electrochemical Properties : The presence of electron-withdrawing trifluoromethyl groups alters the electrochemical behavior of BTB, which can enhance its reactivity in biological systems . This property is particularly relevant in drug design where redox-active compounds are beneficial.

Case Studies

- Antimicrobial Activity Study :

- Antitumor Efficacy :

- Cytochrome P450 Inhibition :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 292.18 g/mol |

| Log P (octanol-water partition) | 3.25 |

| Cytochrome P450 Inhibition | CYP1A2 (Yes), CYP2C19 (Yes) |

| Antimicrobial Activity | Effective against multiple strains |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Significant inhibition zones |

| Antitumor | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Inhibits CYP1A2 and CYP2C19 |

Propiedades

IUPAC Name |

4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOMEQIMPYKURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476648 | |

| Record name | 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142946-79-0 | |

| Record name | 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of btfmb as a ligand affect the photophysical properties of ruthenium(II) complexes?

A1: Btfmb exhibits strong electron-withdrawing properties due to the presence of trifluoromethyl groups. When coordinated to ruthenium(II) centers, btfmb significantly influences the complex's frontier orbital energies. This results in a shift of the metal-to-ligand charge transfer (MLCT) transition to higher energies compared to analogous complexes with electron-donating ligands like 4,4'-dimethyl-2,2'-bipyridine (dmbpy). Furthermore, the electron-withdrawing nature of btfmb facilitates thermal accessibility of the triplet metal-centered (3MC) state from the photochemically generated 3MLCT excited state, enhancing photoreactivity. []

Q2: Can you elaborate on the role of btfmb in mediating photoinduced proton-coupled electron transfer (PCET) reactions?

A2: Btfmb, when incorporated into ruthenium(II) complexes, has demonstrated its ability to participate in PCET reactions. Studies have shown that photoexcitation of a ruthenium(II) complex containing btfmb, in the presence of phenols and a base like pyridine, can lead to concerted electron and proton transfer. [] Interestingly, the kinetics of these reactions were found to correlate with the thermodynamic driving force, supporting the concept of thermodynamic equivalence between single-reagent hydrogen-atom acceptors and separate electron/proton acceptors. []

Q3: What is the significance of btfmb in the development of luminescent probes based on lanthanides?

A3: Btfmb acts as a valuable scaffold for constructing lanthanide-based luminescent probes. For instance, the complex formed with terbium and dysprosium ions, [RE(btfmb)2]– (RE = Tb, Dy), exhibits lanthanide-centered luminescence in aqueous solutions. [] This property, combined with the paramagnetic nature of these lanthanide ions, allows for applications like paramagnetically enhanced (19)F NMR probes.

Q4: How does btfmb contribute to the design of supramolecular photocatalysts for CO2 reduction?

A4: Btfmb plays a crucial role in dictating the photocatalytic activity of Ru(II)-Re(I) binuclear complexes designed for CO2 reduction. Studies have revealed that the presence of btfmb, compared to other ligands like dmbpy, leads to a significant enhancement in photocatalytic activity and extends the system's response into the visible light region. [] This improvement is attributed to the efficient electron transfer from the Ru moiety to the Re catalytic center, facilitated by the bridging ligand and the electronic properties of btfmb.

Q5: What are the structural characteristics of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine?

A5: this compound has the molecular formula C12H6F6N2 and a molecular weight of 292.18 g/mol. Spectroscopically, it can be characterized using techniques like NMR (1H, 13C, 19F) and UV-Vis spectroscopy. The presence of specific peaks in these spectra confirms its structure and purity.

Q6: Are there any studies exploring the structure-activity relationship (SAR) of compounds related to btfmb?

A6: While specific SAR studies focusing solely on btfmb derivatives might be limited, research on structurally related ruthenium(II) complexes sheds light on how modifications can impact activity. For example, replacing bpy with btfmb in Ru(II) oligothienyl complexes was found to influence their photophysical and electrochemical properties, leading to enhanced phototoxicity towards melanoma cells. [] This highlights the potential of modifying the btfmb scaffold to fine-tune the properties and biological activity of resulting complexes.

Q7: What analytical methods are commonly employed to study btfmb and its complexes?

A7: Characterization of btfmb and its metal complexes frequently involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, electrochemistry (cyclic voltammetry), and X-ray crystallography. [, , ] For studying photophysical and photochemical properties, researchers employ time-resolved and steady-state luminescence spectroscopy, as well as transient absorption spectroscopy. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.